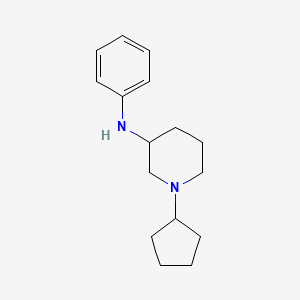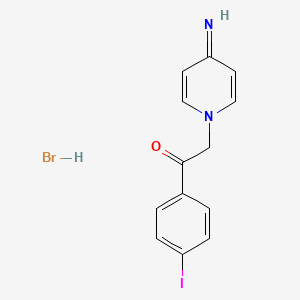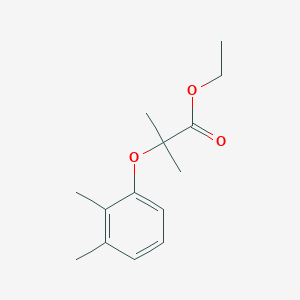
1-cyclopentyl-N-phenyl-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopentyl-N-phenyl-3-piperidinamine, also known as CPP or CPP-115, is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, the primary inhibitory neurotransmitter in the central nervous system. Inhibition of GABA transaminase leads to increased levels of GABA in the brain, which can have a range of beneficial effects on neurological function.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-phenyl-3-piperidinamine-115 involves inhibition of GABA transaminase, which leads to increased levels of GABA in the brain. GABA is the primary inhibitory neurotransmitter in the central nervous system, and increased levels of GABA can have a range of beneficial effects on neurological function. In addition, this compound-115 has been shown to have effects on other neurotransmitter systems, including dopamine and glutamate, which may also contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound-115 has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. These effects include increased levels of GABA in the brain, decreased seizure activity, and changes in neurotransmitter levels and receptor function. In addition, this compound-115 has been shown to have effects on behavior, including changes in locomotor activity, anxiety, and addiction-related behaviors.
Advantages and Limitations for Lab Experiments
1-cyclopentyl-N-phenyl-3-piperidinamine-115 has several advantages for use in lab experiments, including its potency and selectivity as a GABA transaminase inhibitor, its ability to cross the blood-brain barrier, and its stability and solubility in aqueous solutions. However, there are also limitations to its use, including potential toxicity at high doses, the need for careful dosing and monitoring, and the potential for off-target effects on other neurotransmitter systems.
Future Directions
There are several future directions for research on 1-cyclopentyl-N-phenyl-3-piperidinamine-115, including further studies of its therapeutic potential in neurological disorders, investigations of its effects on other neurotransmitter systems, and development of more selective and potent inhibitors of GABA transaminase. In addition, studies of the pharmacokinetics and pharmacodynamics of this compound-115 in humans are needed to determine its safety and efficacy as a potential therapeutic agent. Overall, this compound-115 represents a promising avenue for research into the treatment of neurological disorders.
Synthesis Methods
1-cyclopentyl-N-phenyl-3-piperidinamine-115 can be synthesized using a variety of methods, including the reaction of cyclopentanone with phenylhydrazine to form 1-phenylcyclopentene-1-carbaldehyde, which is then reacted with piperidine to form this compound-115. Other methods involve the use of different starting materials and reagents, but the overall process involves several steps of chemical synthesis and purification to obtain a pure and stable product.
Scientific Research Applications
1-cyclopentyl-N-phenyl-3-piperidinamine-115 has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety disorders. In animal models of these disorders, this compound-115 has been shown to have significant effects on neurotransmitter levels, seizure activity, and behavior. In addition, this compound-115 has been shown to enhance the effects of other drugs used to treat these disorders, suggesting that it may have a synergistic effect when used in combination with other therapies.
Properties
IUPAC Name |
1-cyclopentyl-N-phenylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-2-7-14(8-3-1)17-15-9-6-12-18(13-15)16-10-4-5-11-16/h1-3,7-8,15-17H,4-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPSGSJTPAWTCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCCC(C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-{1-[(1-methyl-1H-imidazol-5-yl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B5968476.png)
![3-[(cyclopropylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5968483.png)
![7-[(5-oxopyrrolidin-2-yl)acetyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5968486.png)
![N-butyl-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5968496.png)
![4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5968500.png)
![2-(4-methylpentyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]morpholine](/img/structure/B5968511.png)
![[3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol](/img/structure/B5968535.png)

![1-acetyl-4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B5968546.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B5968551.png)
![1-(2-methylphenyl)-4-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)piperazine](/img/structure/B5968556.png)
![1-(2-fluorobenzyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-2-piperazinone](/img/structure/B5968566.png)


